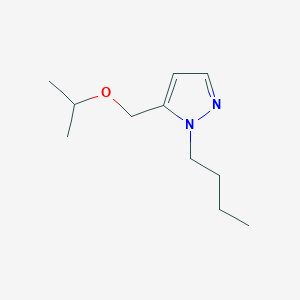![molecular formula C13H13N3O3S B2650289 N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 1421583-73-4](/img/structure/B2650289.png)
N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a derivative of 1,3,4-thiadiazoles . Thiadiazoles are among the most common heterocyclic pharmacophores and display a broad spectrum of biological activities, including antimicrobial, anticancer, antioxidant, antidepressant, anticonvulsant, and antihypertensive activity .
Synthesis Analysis
The compound can be synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido . The structure of the compound was deduced by spectral data, elemental analyses, and chemical transformation .Molecular Structure Analysis
The molecular formula of the compound is C6H8N2OS . The InChI key is HEBMTQWTUCFOEB-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The compound has a molecular weight of 156.21 . It has a density of 1.4±0.1 g/cm3, a boiling point of 353.6±32.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.8 mmHg at 25°C . The compound has a molar refractivity of 40.7±0.3 cm3 .Scientific Research Applications
Synthesis and Application in Heterocyclic Compounds
Research on N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide has primarily focused on its synthesis and potential applications in creating heterocyclic compounds. Notable work in this area includes the synthesis of novel oxadiazole heterocyclic compounds containing a pyranopyridine moiety, which shows promise for hypertensive activity (Kumar & Mashelker, 2007). Furthermore, compounds related to this chemical structure have been evaluated for their inhibitory effect on H+/K+-ATPase, revealing the potential for significant in vivo activity (Palmer et al., 2007).
Anticancer and Anti-inflammatory Agents
Studies have also explored the derivative's potential in developing anticancer and anti-inflammatory agents. Notably, a series of pyrazolopyrimidines derivatives exhibited cytotoxic activities and inhibition of 5-lipoxygenase, indicating their potential as anticancer and anti-inflammatory agents (Rahmouni et al., 2016). Additionally, the antimycobacterial activity of substituted isosteres of pyridine- and pyrazinecarboxylic acids was documented, showcasing their potential in combating Mycobacterium tuberculosis (Gezginci et al., 1998).
Novel Synthesis Methods and Biological Evaluation
The field has also seen advancements in synthesis methods and the biological evaluation of related compounds. For instance, novel methods for synthesizing tetrahydropyrimidine-thione derivatives, and their subsequent biological evaluation, have been developed, expanding the potential applications of these compounds (Fadda et al., 2013). The design, synthesis, and QSAR studies of benzo[d]thiazolyl substituted pyrazol-5-ones have further highlighted the promise of these compounds as antibacterial agents (Palkar et al., 2017).
Safety And Hazards
properties
IUPAC Name |
N-(6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-yl)-1-methyl-2-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3S/c1-16-5-2-3-8(12(16)18)11(17)15-13-14-9-4-6-19-7-10(9)20-13/h2-3,5H,4,6-7H2,1H3,(H,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBAVXEDWDQICIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)NC2=NC3=C(S2)COCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-Chloro-2-fluorophenyl)-2-(1-oxo-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-2-yl)acetamide](/img/structure/B2650208.png)
![tert-butyl N-[(1R,2R)-2-aminocycloheptyl]carbamate](/img/structure/B2650209.png)
![N-{[2-(prop-2-en-1-yloxy)phenyl]methyl}-2,3-dihydro-1,4-benzodioxin-6-amine hydrochloride](/img/structure/B2650210.png)
![2-[(4-nitrophenyl)(1H-pyrrol-2-yl)methyl]-1H-pyrrole](/img/structure/B2650212.png)

![N-(1-Cyanocyclohexyl)-2-[4-(1H-imidazol-5-ylmethyl)piperidin-1-yl]acetamide](/img/structure/B2650214.png)

![3-Ethoxy-5-iodo-4-[(4-nitrobenzyl)oxy]benzaldehyde](/img/structure/B2650218.png)
![1'-(2,4-Dichlorobenzoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2650219.png)

![4-[anilino-di(propan-2-yloxy)phosphorylmethyl]-N,N-dimethylaniline](/img/structure/B2650223.png)

![[3-Amino-5-(2-chloroanilino)-4-(4-methoxyphenyl)sulfonylthiophen-2-yl]-phenylmethanone](/img/structure/B2650227.png)